3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline 3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866809-66-7
VCID: VC6332258
InChI: InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl)OC
Molecular Formula: C25H19ClFN3O2
Molecular Weight: 447.89

3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866809-66-7

Cat. No.: VC6332258

Molecular Formula: C25H19ClFN3O2

Molecular Weight: 447.89

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline - 866809-66-7

Specification

CAS No. 866809-66-7
Molecular Formula C25H19ClFN3O2
Molecular Weight 447.89
IUPAC Name 3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3
Standard InChI Key HTORCXIJKSGKAS-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl)OC

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The pyrazolo[4,3-c]quinoline scaffold consists of a quinoline ring fused with a pyrazole moiety at positions 4 and 3. In the target compound, the quinoline nitrogen occupies position 1, while the pyrazole ring is annulated at positions 4 and 3-c, creating a planar, aromatic system conducive to π-stacking interactions . Key substituents include:

  • 3-(4-Chlorophenyl): A halogenated aryl group enhancing lipophilicity and potential receptor binding.

  • 5-[(3-Fluorophenyl)methyl]: A benzyl group with meta-fluorine substitution, influencing electronic properties and metabolic stability.

  • 7,8-Dimethoxy: Electron-donating groups modulating solubility and intramolecular hydrogen bonding.

The molecular formula is C25H19ClFN3O2, with a calculated molecular weight of 463.90 g/mol (derived from analogous structures in PubChem entries ).

Stereoelectronic Properties

Density functional theory (DFT) calculations on related pyrazoloquinolines suggest that the methoxy groups at positions 7 and 8 induce a slight electron-donating effect (+I), while the 4-chlorophenyl and 3-fluorobenzyl groups contribute to a net electron-withdrawing character (−I and −M effects). This electronic profile may enhance binding to biological targets requiring both hydrophobic and polar interactions .

Synthetic Methodologies

KI-Promoted Cyclization

A validated route to pyrazolo[4,3-c]quinolines involves the KI-catalyzed cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl halides. For the target compound, this would require:

  • Precursor Synthesis:

    • 2-(1H-Pyrazol-5-yl)aniline substituted with 7,8-dimethoxy groups.

    • 3-Fluorobenzyl bromide as the alkylating agent.

  • Cyclization:

    • Reaction in dimethylformamide (DMF) at 80°C with 20 mol% KI.

    • Isolation yield: ~60–75% (based on analogous reactions ).

Key Reaction Conditions:

ParameterValue
Temperature80°C
CatalystKI (20 mol%)
SolventDMF
Reaction Time12–18 h
Yield60–75%

Friedländer Condensation Adaptations

Alternative routes employ Friedländer condensation between o-aminoaldehydes and pyrazolone derivatives. For example:

  • Step 1: Synthesis of 7,8-dimethoxyquinoline-3-carbaldehyde via Pfitzinger reaction.

  • Step 2: Condensation with 3-(4-chlorophenyl)-1H-pyrazol-5-amine in acetic acid.

  • Step 3: N-Alkylation with 3-fluorobenzyl bromide under basic conditions .

This method offers modularity but requires stringent control over regioselectivity during the alkylation step.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

Predicted data (using PubChem analogs ):

PropertyValue
LogP4.2 ± 0.3
Aqueous Solubility0.02 mg/mL (25°C)
pKa6.8 (pyrazole N-H)

The high logP value suggests significant membrane permeability, favorable for central nervous system (CNS) targeting.

Comparative Analysis with Structural Analogs

Evt-2966872 (EvitaChem )

A related compound, 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one, shares the pyrazoloquinoline core but differs in substituents:

  • Key Differences:

    • Fluorine at position 8 vs. methoxy groups at 7,8.

    • 3-Chlorobenzyl vs. 3-fluorobenzyl substitution.

  • Pharmacological Impact:

    • The 8-fluoro group in Evt-2966872 reduces metabolic oxidation but may decrease aqueous solubility.

PubChem CID 2136907

This analog (3-(4-fluorophenyl)-5-(4-methylbenzyl)-7,8-dimethoxy-pyrazolo[4,3-c]quinoline) highlights the effect of para-substituents:

  • 4-Methylbenzyl: Enhances metabolic stability compared to halogenated benzyl groups.

  • 4-Fluorophenyl: Lowers LogP (3.9 vs. 4.2) due to reduced hydrophobicity.

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling N- vs. C-alkylation during benzyl halide reactions remains a challenge .

  • Purification: Chromatographic separation of diastereomers (if present) requires chiral stationary phases.

Biological Evaluation

Priority areas for future research include:

  • In Vitro Profiling: PDE isoform selectivity screening.

  • In Vivo Pharmacokinetics: Oral bioavailability and brain-plasma ratio studies.

  • Toxicology: Assessment of hERG inhibition and CYP450 interactions.

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